2-(4-Biphenylyl)-2,2-difluoroacetic Acid
Overview
Description
2-(4-Biphenylyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two phenyl rings connected by a single bond, with two fluorine atoms and a carboxylic acid group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenylyl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromobiphenyl, which is obtained by bromination of biphenyl.
Fluorination: The 4-bromobiphenyl is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Carboxylation: The resulting 4-fluorobiphenyl is then carboxylated using a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Biphenylyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl alcohols or aldehydes.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
2-(4-Biphenylyl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Biphenylyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Biphenylyl)propionic acid: Known for its anti-inflammatory properties.
2-(2-Fluoro-4-biphenylyl)propionic acid: Another biphenyl derivative with similar applications in medicinal chemistry.
4-Biphenylacetic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(4-Biphenylyl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2,2-difluoro-2-(4-phenylphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16,13(17)18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBYXEUWHUHQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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